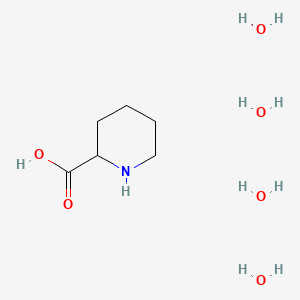

DL-Pipecolinic acid tetrahydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

69777-15-7 |

|---|---|

Molecular Formula |

C6H19NO6 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

piperidine-2-carboxylic acid;tetrahydrate |

InChI |

InChI=1S/C6H11NO2.4H2O/c8-6(9)5-3-1-2-4-7-5;;;;/h5,7H,1-4H2,(H,8,9);4*1H2 |

InChI Key |

WVXGYYBWRIIFOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C(=O)O.O.O.O.O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Research Applications

Classical and Contemporary Chemical Synthetic Routes

The preparation of pipecolinic acid can be achieved through several synthetic pathways, ranging from classical methods to more modern, stereoselective approaches. These routes often begin from readily available starting materials and employ a variety of chemical transformations to construct the piperidine (B6355638) ring system.

Total Synthesis Methodologies

The total synthesis of DL-pipecolinic acid often involves the construction of the piperidine ring from acyclic precursors. One common strategy is the hydrodenitrogenation of L-Lysine hydrochloride in water using a Raney Ni catalyst under high pressure and temperature. chemicalbook.com This process results in the formation of DL-pipecolinic acid. chemicalbook.com Another approach involves the [4+2] cycloaddition of dienes with acceptor-substituted imines to form 4-oxo-piperidine-2,2-dicarboxylate derivatives, which can then be converted to pipecolic acid. capes.gov.br

A modified Strecker protocol offers another route, involving the addition of trimethylsilyl (B98337) cyanide to tetrahydropyridines to form α-amino nitriles. Subsequent hydrolysis of these intermediates yields pipecolic acid derivatives. rsc.org This method is efficient, with the initial addition of trimethylsilyl cyanide proceeding rapidly and yielding the α-amino nitriles in excellent yields without the need for extensive purification. rsc.org

The table below summarizes some of the key reactions in the total synthesis of DL-pipecolinic acid.

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| L-Lysine hydrochloride | Raney Ni, H₂ | - | DL-Pipecolinic acid chemicalbook.com |

| Dienes and Imines | - | 4-oxo-piperidine-2,2-dicarboxylate derivatives | Pipecolic acid capes.gov.br |

| Tetrahydropyridines | Trimethylsilyl cyanide | α-amino nitriles | Pipecolic acid derivatives rsc.org |

Stereoselective and Asymmetric Synthesis Approaches

The biological activity of pipecolinic acid and its derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to the selective formation of a single enantiomer or diastereomer.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids and carbohydrates are common choices for the synthesis of pipecolic acid derivatives. nih.govsci-hub.se For instance, L-lysine can be converted to L-pipecolic acid through various enzymatic or chemical transformations. researchgate.net Similarly, D-mannitol can serve as a starting point for the synthesis of hydroxylated pipecolic acid derivatives. sci-hub.se

One strategy involves the functionalization of the side chain of a proteinogenic α-amino acid, followed by a cyclization reaction with the α-amino group to form the piperidine ring. sci-hub.se A specific example is the use of D-2-aminoadipic acid, a side product from the synthesis of 7-aminocephalosporanic acid, as a chiral starting material. nih.gov This is converted to (R)-methyl 6-oxopipecolate, which then undergoes further reactions to yield C6-modified pipecolic acid derivatives. nih.gov

The following table highlights examples of chiral pool-based syntheses.

| Chiral Starting Material | Key Transformation(s) | Target Molecule | Reference |

| L-Lysine | Enzymatic conversion | L-Pipecolic acid | researchgate.net |

| D-Mannitol | Multi-step synthesis | Hydroxylated pipecolic acid derivatives | sci-hub.se |

| D-2-Aminoadipic acid | Esterification, cyclization | (R)-methyl 6-oxopipecolate | nih.gov |

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, including pipecolic acid derivatives. mdma.ch These reactions employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A prominent example is the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. nih.gov This method uses transition metal catalysts, such as those based on ruthenium or nickel, in combination with chiral ligands to achieve high enantioselectivities. mdma.chnih.gov For instance, nickel-catalyzed asymmetric hydrogenation of α-aryl and alkyl-substituted acrylic acids has been shown to produce chiral α-substituted propionic acids with excellent yields and enantiomeric excesses. nih.gov

Asymmetric transfer hydrogenation is another effective method. capes.gov.br For example, the use of a [(R,R)-TsDPEN]Ru(Cymene)Cl precatalyst with formic acid has been successful in the asymmetric hydrogenation of 1-aryl-2-imidazol-1-yl-ethanones to produce homochiral alcohols. capes.gov.br

The table below provides an overview of asymmetric catalytic reactions used in the synthesis of pipecolic acid precursors.

| Substrate | Catalyst System | Product Type | Key Features |

| α,β-Unsaturated carboxylic acids | Nickel catalyst with chiral ligand | Chiral α-substituted propionic acids | High yield and enantioselectivity nih.gov |

| 1-Aryl-2-imidazol-1-yl-ethanones | [(R,R)-TsDPEN]Ru(Cymene)Cl / Formic acid | Homochiral 1-aryl-2-imidazol-1-yl-ethanols | Mild conditions, high substrate-to-catalyst ratio capes.gov.br |

Industrial and Laboratory-Scale Production Methodologies

The synthesis of pipecolic acid can be scaled for both laboratory research and industrial production. Laboratory-scale syntheses often prioritize flexibility and the ability to produce a variety of derivatives. For example, a multicomponent reaction starting from cyclic imines allows for the synthesis of various pipecolic acid derivatives on a large scale. rsc.org

For industrial production, efficiency and cost-effectiveness are crucial. One patented process for producing optically pure L-pipecolic acid involves the resolution of DL-pipecolic acid using tartaric acid. google.com This method utilizes sequential resolutions with D- or L-tartaric acid to achieve high optical purity. google.com Another industrial approach focuses on the hydrogenation of picolinic-2-acid-2',6'-xylidide using a Raney-nickel catalyst to produce pipecolic-2-acid-2',6'-xylidide, an intermediate for local anesthetics. google.com

Enzymatic methods are also employed, particularly for producing enantiomerically pure L-pipecolic acid. google.com While these methods can offer high purity, they may be more expensive and require stricter process controls compared to chemical resolution. google.com

Synthesis of Analogs and Derivatives for Mechanistic Probing and Structure-Function Studies

The synthesis of analogs and derivatives of pipecolic acid is crucial for understanding its biological roles and for developing new therapeutic agents. sci-hub.sethieme-connect.com By systematically modifying the pipecolic acid scaffold, researchers can investigate structure-activity relationships and probe the mechanisms of action of pipecolic acid-containing molecules.

Derivatization strategies often target the carboxylic acid, the secondary amine, or the piperidine ring itself. For example, N-acylated amino acid esters can be prepared from bisamide precursors of pipecolic acid. rsc.org Hydroxylated variants of L-pipecolic acid are of particular interest due to their biological and medicinal properties. sci-hub.sethieme-connect.com Stereoselective syntheses of these derivatives, such as cis-4- and trans-3-hydroxypipecolic acids, have been developed from chiral epoxides. thieme-connect.com

Furthermore, the synthesis of substituted pipecolic acid derivatives, including those with alkyl or aryl groups at various positions on the piperidine ring, allows for a detailed exploration of the steric and electronic requirements for biological activity. rsc.orgnih.govacs.org For instance, a versatile route to 6-arylpipecolic acids has been developed using a combination of chiral pool synthesis and transition metal-catalyzed cross-coupling reactions. nih.gov

The following table lists some examples of pipecolic acid derivatives and their synthetic approaches.

| Derivative Type | Synthetic Approach | Purpose | Reference |

| N-Acylated amino acid esters | Acid-mediated conversion of enamides | Versatile precursors | rsc.org |

| Hydroxylated pipecolic acids | Stereoselective synthesis from chiral epoxides | Biological and medicinal interest | sci-hub.sethieme-connect.com |

| 6-Arylpipecolic acids | Chiral pool synthesis and cross-coupling reactions | Structure-function studies | nih.gov |

| Alkyl- and aryl-substituted derivatives | Modified Strecker protocol | Mechanistic probing | rsc.org |

Design Principles for Modified Pipecolic Acid Scaffolds

The design of modified pipecolic acid scaffolds is a strategic process aimed at creating molecules with tailored functions, often for use as building blocks in the synthesis of complex bioactive compounds. ekb.eg A primary principle involves using the pipecolic acid framework to create conformationally constrained amino acids. These modified structures are then incorporated into peptides to mimic or stabilize specific secondary structures, such as β-turns. nih.gov For example, a series of 6.5.5 spiro bicyclic lactam scaffolds synthesized from pipecolic acid were designed as β-turn mimetics. nih.gov Depending on the stereochemistry of the final scaffold, these molecules could mimic either a type II β-turn or a right-handed poly-d-proline II helix. nih.gov

Another key design principle is based on structure-activity relationship (SAR) studies. By systematically modifying the pipecolic acid structure and evaluating the biological activity of the resulting derivatives, researchers can identify key pharmacophores. For instance, SAR studies on the antibiotic GE81112 revealed that the hydroxyl group on the 3-hydroxypipecolic acid moiety is essential for its activity. uzh.ch This knowledge guides the design of new analogs with potentially enhanced or modulated biological profiles. The versatility of the piperidine scaffold allows for its extension into more complex and functionalized derivatives, making it a foundational element in synthetic and medicinal chemistry. ekb.eg

Regioselective and Stereoselective Functionalization at Specific Ring Positions

Achieving control over the regioselectivity (where a functional group is placed) and stereoselectivity (the 3D orientation of the group) is critical for synthesizing specific pipecolic acid derivatives. researchgate.net Both chemical and enzymatic methods are employed to achieve this precision.

Chemically, the pipecolic acid ring can be functionalized at specific positions through controlled reactions. One approach involves the α-allylation of tert-butoxycarbonyl (Boc)-protected pipecolic acid, which selectively introduces an allyl group at the carbon adjacent to the carboxyl group. nih.gov This olefin can then be oxidatively cleaved to an aldehyde, providing a handle for further modifications. nih.gov Another strategy is the N-Heterocyclic Carbene (NHC)-catalyzed functionalization at the γ-carbon of α,β-unsaturated esters, which can undergo highly enantioselective additions to form δ-lactam products. These lactams are valuable precursors that can be converted into optically enriched 4-substituted pipecolic acid derivatives. acs.orgacs.orgnih.gov

Enzymatic methods offer exceptional selectivity. For example, the iron- and α-ketoglutarate-dependent hydroxylase GetF catalyzes the hydroxylation of (S)-pipecolic acid to form (2S,3R)-3-hydroxypipecolic acid, a key step in the biosynthesis of the antibiotic GE81112. uzh.ch Similarly, the enzyme Fub7 has been used for the stereo- and regioselective synthesis of various pipecolic acid analogues. researchgate.net These biocatalytic approaches leverage the inherent precision of enzymes to achieve transformations that are challenging to accomplish through traditional chemical synthesis.

Preparation of Labeled Compounds for Research (e.g., Deuterated Analogs)

Isotopically labeled compounds, particularly deuterated analogs of pipecolic acid, are indispensable tools for research. They are used as internal standards for accurate quantification in biological samples and as probes to investigate reaction mechanisms and enzyme stereoselectivity. uzh.chcapes.gov.br

The synthesis of deuterated pipecolic acids has been developed to study enzymatic processes in detail. uzh.ch For instance, to investigate the stereoselectivity of the hydroxylase GetF, stereoselectively deuterated pipecolic acids were synthesized. uzh.ch One synthetic route involved replacing an acetylenic hydrogen with deuterium (B1214612), followed by a hydrozirconation approach to yield the desired deuterated intermediate with high isotopic purity (>99%). uzh.ch

For analytical purposes, such as in stable isotope dilution assays, heavily labeled standards like [2H11]pipecolic acid are utilized. capes.gov.br These standards allow for precise measurement of pipecolic acid concentrations in complex biological fluids like plasma and cerebrospinal fluid by gas chromatography-mass spectrometry. capes.gov.br The general strategies for preparing such labeled compounds often involve using deuterated solvents or reagents in established synthetic pathways, such as Clemmensen reductions in deuterated solvents, to incorporate deuterium atoms into the molecular structure. nih.gov

| Labeled Compound | Purpose/Application | Source(s) |

| Stereoselectively Deuterated Pipecolic Acids | Tools to investigate the stereoselectivity of the hydroxylase GetF | uzh.ch |

| [2H11]Pipecolic Acid | Internal standard for stable isotope dilution analysis of pipecolic acid in biological fluids | capes.gov.br |

| Deuterated 27-hydroxycholesterol | Intermediate in the synthesis of other labeled biological molecules | nih.gov |

Applications as Organocatalysts in Organic Synthesis

Pipecolic acid and its derivatives have emerged as effective organocatalysts, providing a greener and often more efficient alternative to metal-based catalysts for various asymmetric transformations. researchgate.net Their utility stems from their ability to form reactive intermediates, such as enamines and iminium ions, in a chiral environment, thereby controlling the stereochemical outcome of a reaction. nih.govacs.orgacs.org

Catalytic Mechanisms and Reaction Scope

The catalytic activity of pipecolic acid is analogous to that of the well-studied organocatalyst, proline. The mechanism typically involves the formation of a nucleophilic enamine intermediate between the secondary amine of the pipecolic acid catalyst and a carbonyl compound (an aldehyde or ketone donor). nih.gov This enamine then reacts with an electrophile. Alternatively, reaction with an α,β-unsaturated aldehyde can form an iminium ion, which activates the substrate for nucleophilic attack. acs.org

Computational studies have revealed subtle differences between proline and pipecolic acid catalysis. In the (S)-pipecolic acid-catalyzed Mannich reaction, the energy difference between the transition states involving the s-cis-enamine and the s-trans-enamine is smaller than in the proline-catalyzed version. nih.govacs.org This smaller energy gap leads to the formation of both syn- and anti-Mannich products. nih.gov

The scope of reactions catalyzed by pipecolic acid and its derivatives is broad and includes:

Mannich Reactions : The reaction between aldehydes, α-imino ethyl glyoxylate, and a pipecolic acid catalyst provides access to both syn- and anti- α- and β-amino acid derivatives. nih.govacs.org

Asymmetric α-amination : Aldehydes can be asymmetrically aminated using organocatalysis as a key step in the synthesis of chiral molecules like (R)-pipecolic acid itself. ekb.egekb.eg

Reduction of N-aryl imines : N-formamides derived from L-pipecolinic acid act as effective Lewis base catalysts for the enantioselective reduction of a wide variety of N-aryl imines using trichlorosilane. nih.gov

Domino Reactions : Pipecolic acid has been used to catalyze domino oxa-Michael/aldol reactions, although in some cases with poor enantioselectivity. researchgate.net

Enantioselective Organocatalysis

A key advantage of using chiral pipecolic acid as a catalyst is the ability to induce high levels of enantioselectivity, producing one enantiomer of the product in significant excess over the other.

In direct asymmetric Mannich reactions between aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate, (S)-pipecolic acid serves as an efficient catalyst. nih.gov These reactions are notable for yielding both syn- and anti-products with excellent enantioselectivities, typically greater than 98% enantiomeric excess (ee). nih.govacs.org This is a distinct outcome compared to proline-catalyzed reactions, which predominantly yield the syn product. nih.gov The diastereomeric ratio (syn:anti) ranges from 2:1 to 1:1, providing a route to access the less common anti-Mannich products with high optical purity. nih.gov

Furthermore, N-formamide derivatives of L-pipecolinic acid have been developed as highly effective catalysts for the asymmetric reduction of N-aryl imines. nih.gov Specific arylamido- and non-arylamido-type catalysts have demonstrated high reactivity and enantioselectivity, furnishing the corresponding chiral amines in high isolated yields (up to 98%) and with high ee values (up to 96%). nih.gov These catalysts show complementary scope, effectively reducing a broad range of ketimines under mild conditions. nih.gov

| Reaction | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Source(s) |

| Mannich Reaction (Aldehyde + α-imino ethyl glyoxylate) | (S)-Pipecolic acid | 1.4:1 to 2:1 (syn:anti) | >98% for both syn and anti products | nih.govacs.org |

| Reduction of N-aryl imines | L-Pipecolinic acid derived N-formamides | N/A | Up to 96% | nih.gov |

| γ-Aminoalkylation of Unsaturated Esters | N-Heterocyclic Carbene (NHC) | N/A | High (not quantified) | acs.orgnih.gov |

Biosynthesis, Metabolic Pathways, and Enzymatic Interactions

Biosynthetic Origins from Amino Acid Precursors

The primary precursor for the biosynthesis of pipecolinic acid is the essential amino acid L-lysine. wikipedia.org The conversion of lysine (B10760008) to pipecolinic acid involves several metabolic routes that are primarily distinguished by which amino group of lysine is removed. oup.com

Pathways from Lysine Catabolism

The degradation of L-lysine can proceed through two major pathways to form pipecolinic acid. researchgate.net These pathways are characterized by the initial loss of either the α-amino group or the ε-amino group of lysine, leading to the formation of key cyclic intermediates. researchgate.net

In one pathway, the removal of the α-amino group from L-lysine leads to the formation of Δ¹-piperideine-2-carboxylic acid (P2C). researchgate.net This intermediate is then reduced to yield L-pipecolic acid. researchgate.net This route is notably part of the D-lysine catabolic pathway in organisms like Pseudomonas putida. researchgate.net

The alternative and more extensively studied pathway involves the removal of the ε-amino group of L-lysine. This process generates α-aminoadipic-δ-semialdehyde, which spontaneously cyclizes to form Δ¹-piperideine-6-carboxylic acid (P6C). oup.comnih.gov Subsequent reduction of P6C produces L-pipecolic acid. nih.govnih.gov This pathway is a key part of lysine degradation in many organisms, including mammals and various microbes. oup.compugetsound.edu In some fungi, lysine is first converted to saccharopine, which is then cleaved to form P6C. researchgate.netnih.gov

Characterization of Key Biosynthetic Enzymes

The biosynthesis of pipecolinic acid is orchestrated by a series of specific enzymes that catalyze each step of the metabolic conversion from lysine.

Lysine aminotransferases play a pivotal role in the initial step of pipecolinic acid biosynthesis in certain pathways. In plants such as Arabidopsis thaliana, the enzyme AGD-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) is a key lysine aminotransferase. researchgate.netnih.gov ALD1 facilitates the transfer of the α-amino group from lysine to a keto-acid acceptor. nih.gov This transamination reaction is a critical step in the pathway leading to pipecolic acid accumulation, which is involved in systemic acquired resistance (SAR), a plant's broad-spectrum defense mechanism. researchgate.netnih.gov In some bacteria, L-lysine ε-aminotransferase (LAT) catalyzes the formation of P6C from lysine, which is a precursor for both pipecolic acid and certain antibiotics. oup.comnih.gov

Cyclodeaminases offer a more direct route to pipecolinic acid by catalyzing the deaminative cyclization of L-lysine. A notable example is RapL, an enzyme found in the rapamycin (B549165) biosynthetic gene cluster in Streptomyces hygroscopicus. nih.govacs.org RapL directly converts L-lysine to L-pipecolic acid in an NAD⁺-dependent reaction. nih.govacs.org This enzyme is crucial for producing the pipecolic acid moiety required for the immunosuppressant macrolide, rapamycin. nih.govacs.org

In plants, the enzyme SAR-DEFICIENT 4 (SARD4) functions as a reductase in the pipecolic acid biosynthesis pathway, acting downstream of ALD1. nih.gov While not a cyclodeaminase in the same manner as RapL, SARD4 is essential for the reduction of a cyclic intermediate to form pipecolic acid, playing a critical role in plant immunity. researchgate.net

The final step in the major biosynthetic pathway to pipecolic acid is the reduction of the cyclic intermediate, Δ¹-piperideine-6-carboxylate (P6C). It has been demonstrated that Pyrroline-5-carboxylate Reductase (PYCR), an enzyme primarily known for its role in proline biosynthesis from glutamate, also catalyzes this reduction. nih.govnih.govebi.ac.uk Human PYCR1 can efficiently convert P6C to L-pipecolic acid. nih.gov This dual functionality of PYCR highlights a metabolic link between proline and lysine degradation pathways. nih.govpugetsound.edu In Escherichia coli, the proC gene product, a P5C reductase, is essential for the conversion of L-lysine to L-pipecolic acid when co-expressed with a lysine aminotransferase. nih.govoup.com

Comparative Biosynthesis Across Diverse Organisms (e.g., plants, microorganisms)

The biosynthesis of pipecolic acid exhibits notable variations across different biological kingdoms, reflecting diverse metabolic needs and evolutionary pathways.

In plants , such as Arabidopsis, pipecolic acid synthesis is a key component of the plant's immune response, specifically systemic acquired resistance (SAR). researchgate.netgamtc.ltnih.gov The pathway involves the enzymes ALD1 and SARD4, which convert lysine into pipecolic acid. researchgate.netnih.gov The accumulation of pipecolic acid and its derivative, N-hydroxy-pipecolic acid (NHP), signals and primes the plant for enhanced defense against pathogens. frontiersin.org

In microorganisms , the pathways are diverse and often linked to the production of secondary metabolites. In the bacterium Streptomyces hygroscopicus, the lysine cyclodeaminase RapL directly produces L-pipecolic acid as a precursor for the antibiotic rapamycin. nih.govresearchgate.net In other bacteria like Pseudomonas putida, pipecolic acid is an intermediate in the catabolism of D-lysine. researchgate.net Filamentous fungi such as Penicillium chrysogenum and Rhizoctonia leguminicola can synthesize pipecolic acid from lysine via the saccharopine and P6C intermediates. oup.comnih.gov In the yeast Rhodotorula glutinis, pipecolic acid can be converted to lysine, indicating a reversible pathway. nih.gov

In animals , pipecolic acid is primarily a product of lysine degradation in the liver and brain. nih.govnih.gov The pathway proceeds via saccharopine and P6C, which is then reduced to pipecolic acid. pugetsound.edu Elevated levels of pipecolic acid in humans can be indicative of certain metabolic disorders. nih.gov

Table 1: Key Enzymes in Pipecolinic Acid Biosynthesis

| Enzyme | Abbreviation | Organism(s) | Function | Reference(s) |

|---|---|---|---|---|

| AGD-LIKE DEFENSE RESPONSE PROTEIN 1 | ALD1 | Arabidopsis thaliana | Lysine Aminotransferase | researchgate.netnih.gov |

| L-lysine ε-aminotransferase | LAT | Bacteria | Lysine Aminotransferase | oup.comnih.gov |

| Lysine Cyclodeaminase | RapL | Streptomyces hygroscopicus | Direct conversion of L-lysine to L-pipecolic acid | nih.govacs.org |

| SAR-DEFICIENT 4 | SARD4 | Arabidopsis thaliana | Reductase in the pipecolic acid pathway | researchgate.netnih.gov |

| Pyrroline-5-carboxylate Reductase | PYCR / ProC | Humans, E. coli | Reduction of P6C to L-pipecolic acid | nih.govnih.gov |

Catabolic and Metabolic Pathways

Degradation Pathways and Intermediates (e.g., L-α-aminoadipic acid pathway)

The breakdown of L-pipecolic acid is a crucial part of lysine metabolism in various organisms, including mammals and microorganisms. portlandpress.comresearchgate.net In mammals, the degradation of lysine is thought to follow two main routes: the saccharopine pathway and the pipecolic acid pathway. pugetsound.edunih.gov Both of these pathways eventually merge at the formation of α-aminoadipic semialdehyde (α-AASA). pugetsound.edunih.gov

The L-α-aminoadipic acid pathway is a key route for the catabolism of L-pipecolic acid. researchgate.net In this pathway, L-pipecolic acid is first oxidized to Δ¹-piperideine-6-carboxylic acid (P6C). portlandpress.comasm.org This intermediate exists in equilibrium with its open-chain form, α-aminoadipic-δ-semialdehyde. nih.gov Subsequently, α-aminoadipic-δ-semialdehyde is further oxidized to L-α-aminoadipic acid. nih.gov This series of reactions highlights the conversion of the cyclic pipecolic acid structure into a linear amino acid derivative.

In some fungi, such as Penicillium chrysogenum, the degradation of lysine also leads to the formation of α-aminoadipic acid. researchgate.net Studies have shown that in certain human cells, lysine is primarily broken down via the saccharopine pathway, with pipecolic acid being formed from an alternative precursor, Δ¹-piperideine-6-carboxylate. pugetsound.edunih.gov This suggests a potential link and interplay between the two major lysine degradation pathways.

The metabolism of the different stereoisomers of pipecolic acid, D- and L-pipecolic acid, may proceed through different mechanisms. nih.gov While L-pipecolic acid is a common intermediate in lysine metabolism, the D-isomer is thought to originate mainly from the breakdown of dietary lysine by intestinal bacteria. nih.gov

Table 1: Key Intermediates in the Degradation of L-Pipecolic Acid

| Intermediate | Description |

| Δ¹-Piperideine-6-carboxylic acid (P6C) | A cyclic intermediate formed from the oxidation of L-pipecolic acid. portlandpress.comasm.org It is in equilibrium with α-aminoadipic-δ-semialdehyde. nih.gov |

| α-Aminoadipic-δ-semialdehyde (α-AASA) | The open-chain form of P6C and a central intermediate where the pipecolic acid and saccharopine pathways converge. pugetsound.edunih.govnih.gov |

| L-α-Aminoadipic acid | The final product of the initial phase of L-pipecolic acid degradation, formed by the oxidation of α-aminoadipic-δ-semialdehyde. nih.gov |

Enzymes Involved in Degradation (e.g., L-Pipecolic Acid Oxidase, α-Aminoadipic Semialdehyde Dehydrogenase)

The degradation of L-pipecolic acid is facilitated by a series of specific enzymes. Two of the key enzymes in this pathway are L-pipecolic acid oxidase and α-aminoadipic semialdehyde dehydrogenase.

L-Pipecolic Acid Oxidase (LPO) , also known as pipecolate oxidase, is a peroxisomal enzyme that plays a critical role in the initial step of L-pipecolic acid catabolism. portlandpress.comwikipedia.orgnih.gov It catalyzes the oxidation of L-pipecolic acid to 2,3,4,5-tetrahydropyridine-2-carboxylate, which is in equilibrium with Δ¹-piperideine-6-carboxylic acid. wikipedia.org This reaction utilizes oxygen as an electron acceptor and produces hydrogen peroxide. wikipedia.org In humans, LPO is essential for the degradation of L-pipecolic acid, and its deficiency is associated with peroxisome biogenesis disorders. nih.govnih.gov Interestingly, while the recombinant human LPO can also oxidize sarcosine, its primary role in vivo appears to be the degradation of L-pipecolic acid. portlandpress.comnih.gov

α-Aminoadipic Semialdehyde Dehydrogenase (AASADH) , also referred to as L-aminoadipate-semialdehyde dehydrogenase, is responsible for the subsequent oxidation of α-aminoadipic semialdehyde (the open-chain form of Δ¹-piperideine-6-carboxylate) to L-α-aminoadipic acid. nih.govwikipedia.org This enzyme utilizes NAD⁺ or NADP⁺ as a cofactor. wikipedia.org In human liver, this enzyme is found in the cytosol and catalyzes an irreversible reaction. nih.gov

Table 2: Key Enzymes in L-Pipecolic Acid Degradation

| Enzyme | EC Number | Function | Location |

| L-Pipecolic Acid Oxidase | 1.5.3.7 | Catalyzes the oxidation of L-pipecolic acid to 2,3,4,5-tetrahydropyridine-2-carboxylate. wikipedia.org | Peroxisomes portlandpress.comnih.gov |

| α-Aminoadipic Semialdehyde Dehydrogenase | 1.2.1.31 | Catalyzes the oxidation of L-α-aminoadipate-δ-semialdehyde to L-α-aminoadipic acid. nih.govwikipedia.org | Cytosol (in human liver) nih.gov |

Enzymatic Interactions and Substrate Specificity Studies

Role as Enzyme Substrate, Inhibitor, or Cofactor

DL-pipecolinic acid and its stereoisomers, L- and D-pipecolic acid, exhibit diverse roles in enzymatic reactions, acting as substrates, inhibitors, and influencing enzyme activity.

As a substrate , L-pipecolic acid is primarily recognized by L-pipecolic acid oxidase, which initiates its degradation pathway. wikipedia.orgnih.gov This enzyme demonstrates a degree of specificity for the L-isomer. ilo.org In some microorganisms, pipecolic acid can be converted to lysine through the action of enzymes like saccharopine reductase. asm.org

Pipecolic acid and its derivatives can also function as enzyme inhibitors . For instance, L-pipecolic acid has been shown to competitively inhibit angiotensin I-converting enzyme (ACE), while the D-isomer has no significant inhibitory effect, suggesting that the stereochemistry of the carboxyl group is crucial for this inhibition. ilo.org Furthermore, some derivatives of pipecolic acid, such as (±)-nipecotic acid, have been found to inhibit RapL, a lysine cyclodeaminase involved in the biosynthesis of the immunosuppressant rapamycin. acs.org

In certain contexts, pipecolic acid can act as a cofactor or modulator of enzyme activity. For example, L-pipecolic acid has been observed to inhibit GABA binding in bovine brain homogenate, but only in the presence of barbiturates like hexobarbital (B1194168) or pentobarbital.

Kinetic and Mechanistic Studies of Enzyme-DL-Pipecolinic Acid Interactions

Kinetic and mechanistic studies have provided valuable insights into the interactions between enzymes and pipecolic acid. For L-α-aminoadipate-δ-semialdehyde oxidoreductase from human liver, the Michaelis-Menten constant (Km) for its substrate, L-α-aminoadipate-δ-semialdehyde, was determined to be 181 µM, with a maximum velocity (Vmax) of 71.4 pmol/min/mg. nih.gov For its coenzyme NAD⁺, the Km was 454 µM and the Vmax was 142.9 pmol/min/mg. nih.gov

The inhibition of L-pipecolate oxidase has also been a subject of study. 4,5-dehydro-L-pipecolic acid has been identified as a mechanism-based inhibitor of this enzyme. nih.gov Such studies are crucial for understanding the enzyme's catalytic mechanism and for the development of specific inhibitors.

Modulation of Enzyme Activities by Stereoisomers

The stereoisomers of pipecolic acid, L-pipecolic acid and D-pipecolic acid, can have distinct effects on enzyme activities. A notable example is their influence on the biosynthesis of actinomycins in Streptomyces antibioticus. nih.govnih.gov

When cultures of S. antibioticus are supplemented with L-pipecolic acid or DL-pipecolic acid, new actinomycin (B1170597) components containing a pipecolic acid residue are synthesized, often at the expense of the normally produced components. nih.govnih.gov The total amount of antibiotic produced also tends to decrease with increasing concentrations of L-pipecolic acid. nih.gov In contrast, the presence of D-pipecolic acid does not significantly alter the quantitative and qualitative nature of the actinomycins produced, indicating that the enzyme(s) involved in incorporating the imino acid into the actinomycin structure have a strong preference for the L-isomer. nih.govnih.gov This suggests that the L-isomer of pipecolic acid can replace L-proline in the pentapeptide chains of actinomycin. nih.govnih.gov

This differential effect of the stereoisomers highlights the stereospecificity of the enzymes involved in the biosynthesis of these secondary metabolites.

Biochemical Roles in Cellular Processes (Mechanistic Focus)

Pipecolic acid plays a significant role in how plants respond to abiotic stressors, particularly drought and salinity. nih.govnih.govdntb.gov.ua Its function is intricately linked to the enhancement of the plant's antioxidant defense systems. nih.govmdpi.comnih.gov Under stress conditions like drought, plants accumulate reactive oxygen species (ROS), which can cause oxidative damage to cellular components like lipids and proteins. nih.govnih.gov Pipecolic acid helps mitigate this damage by modulating the activity of key antioxidant enzymes. nih.govmdpi.com

Studies in tomato (Solanum lycopersicum) have shown that the pipecolic acid biosynthesis pathway is critical for drought tolerance. nih.govnih.govmdpi.com Gene-edited mutants have revealed that alterations in this pathway affect the plant's ability to cope with water scarcity. Specifically, mutants with impaired pipecolic acid biosynthesis showed increased sensitivity to drought, damaged photosystems, and compromised antioxidant systems. nih.govnih.gov Conversely, increased drought resistance was associated with higher activities of antioxidant enzymes, greater content of ascorbate (B8700270) and glutathione (B108866), and reduced ROS accumulation and lipid peroxidation. nih.govnih.gov

In barley (Hordeum vulgare), pretreatment with pipecolic acid has been shown to lessen the detrimental effects of drought. mdpi.com This includes improving photosynthetic performance, maintaining redox homeostasis by activating enzymes like superoxide (B77818) dismutase and glutathione reductase, and enhancing osmotic adjustment. mdpi.com Similarly, in Mesembryanthemum crystallinum, pipecolic acid supplementation demonstrated a beneficial effect on the antioxidant system, particularly by increasing superoxide dismutase activity and the levels of glutathione and proline in plants under stress. nih.gov This evidence suggests that pipecolic acid is a critical metabolite that modulates the antioxidant system to mediate plant responses to abiotic stress. nih.govmdpi.com

Table 2: Effects of Pipecolic Acid (Pip) on Barley Seedlings Under Drought Stress

| Parameter | Effect of Drought | Effect of Drought + Pip Pretreatment | References |

| Photosynthesis | |||

| Net Photosynthetic Rate (Pn) | Significantly Reduced | Increased by 23.72% compared to drought alone | mdpi.com |

| Rubisco Activity | Significantly Reduced | Increased by 3.03% compared to drought alone | mdpi.com |

| Oxidative Stress Markers | |||

| Hydrogen Peroxide (H₂O₂) | Significantly Increased (162.71%) | Accumulation reduced compared to drought alone | mdpi.com |

| Malondialdehyde (MDA) | Significantly Increased (480%) | Accumulation reduced compared to drought alone | mdpi.com |

| Antioxidant System | |||

| Superoxide Dismutase (SOD) | Activity Increased | Activity further enhanced | mdpi.com |

| Glutathione Reductase (GR) | Activity Decreased | Activity significantly increased | mdpi.com |

| Osmotic Adjustment | |||

| Osmotic Potential (Ψs) | Decreased (more negative) | Lowered further, improving water uptake | mdpi.com |

| Salicylic (B10762653) Acid (SA) | Increased | Further increased by 62.40% over control | mdpi.com |

Pipecolic acid (Pip) is a central signaling molecule in the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant immune response. nih.govgamtc.ltresearchgate.net Following an initial pathogen attack, Pip accumulates not only in the infected local tissues but also in distal, uninfected parts of the plant, preparing them for future threats. nih.govoup.com The role of Pip in SAR is multifaceted, orchestrating defense priming through pathways that are both dependent on and independent of the key defense hormone salicylic acid (SA). nih.govnih.govresearchgate.net

The biosynthesis of Pip is essential for the full induction of SAR. nih.gov Key enzymes in this pathway include AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), an aminotransferase that initiates the pathway from L-lysine, and SAR-DEFICIENT 4 (SARD4), which reduces an intermediate to form Pip. oup.comresearchgate.netnih.gov Once synthesized, Pip is converted to its biologically active derivative, N-hydroxypipecolic acid (NHP), by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1). mdpi.comnih.gov The Pip/FMO1 signaling module acts as a critical switch for activating SAR and its associated defense priming events. nih.govresearchgate.net

While Pip accumulation is a prerequisite for the downstream amplification of the SA signal in distal tissues, it also contributes to defense through an SA-independent mechanism. nih.govnih.gov Studies using mutants deficient in Pip synthesis (ald1), SA synthesis (sid2), or both, have demonstrated that Pip and SA can act synergistically and independently to provide basal resistance against pathogens like Pseudomonas syringae. nih.govnih.gov Essentially, Pip primes the plant, conditioning it for a more rapid and robust defense activation, including enhanced SA biosynthesis, upon subsequent pathogen challenge. nih.govnih.govtandfonline.com

Table 3: Key Enzymes in Pipecolic Acid-Mediated SAR Pathway in Arabidopsis thaliana

| Enzyme | Gene Name | Function in SAR Pathway | References |

| AGD2-LIKE DEFENSE RESPONSE PROTEIN1 | ALD1 | An aminotransferase that catalyzes the first step in Pip biosynthesis from L-lysine. Essential for pathogen-induced Pip accumulation. | nih.gov, nih.gov, oup.com |

| SAR-DEFICIENT 4 | SARD4 | A reductase that converts the Pip precursor, Δ1-piperideine-2-carboxylic acid (P2C), into Pip. Required for Pip synthesis in systemic tissues. | researchgate.net, nih.gov |

| FLAVIN-DEPENDENT MONOOXYGENASE1 | FMO1 | A monooxygenase that hydroxylates Pip to form N-hydroxypipecolic acid (NHP), the active signal for SAR induction. | nih.gov, researchgate.net, nih.gov |

Pipecolic acid serves as an effective osmoprotectant in several model microorganisms, enabling them to survive and grow in environments of high osmolarity. nih.govnih.gov Osmoprotectants, also known as compatible solutes, are small organic molecules that accumulate in the cytoplasm under osmotic stress to balance the external osmotic pressure without interfering with normal cellular functions. nih.gov

In the model bacterium Escherichia coli, exogenously supplied L-pipecolic acid is accumulated by the cells and provides protection during growth at inhibitory osmotic concentrations. nih.govmicrobiologyresearch.org This uptake is mediated by the general osmoporters ProP and ProU, which are high-affinity transport systems. nih.gov The accumulation of pipecolic acid within the cytoplasm helps to maintain cell turgor and allows the bacterium to continue its metabolic activities under hyperosmotic conditions. microbiologyresearch.org

In the soil bacterium Sinorhizobium meliloti, the osmoprotective role of pipecolic acid displays a unique stereospecific requirement. nih.gov Neither the D- nor the L-isomer of pipecolic acid is effective when supplied alone. nih.gov However, when provided as a racemic mixture (DL-pipecolic acid), it effectively restores the growth of cells under hyperosmotic stress. nih.gov Research indicates that the D-isomer plays a crucial role by enhancing the uptake and utilization of the L-isomer, which then acts as a precursor for other endogenous osmolytes. nih.gov In Corynebacterium glutamicum, another model organism, both de novo synthesized and externally supplied L-pipecolic acid have been shown to be beneficial for growth under hyperosmolar conditions, functioning as effectively as the well-known osmoprotectant L-proline. frontiersin.org

Table 4: Role of Pipecolic Acid in Osmoregulation in Model Organisms

| Model Organism | Transporter(s) | Mechanism of Action | Key Finding | References |

| Escherichia coli | ProP, ProU | Acts as a compatible solute, taken up from the environment to balance osmotic pressure. | L-pipecolic acid is an effective osmoprotectant. | nih.gov, microbiologyresearch.org |

| Sinorhizobium meliloti | Not specified | D-isomer enhances the uptake and metabolism of the L-isomer, which is a precursor to endogenous osmolytes. | A synergistic effect of D- and L-isomers is required for osmoprotection. | nih.gov |

| Corynebacterium glutamicum | Not specified | Functions as a compatible solute, similar to L-proline, when synthesized internally or supplied externally. | L-pipecolic acid is as effective as L-proline in promoting growth under hyperosmolar stress. | frontiersin.org |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of DL-pipecolinic acid from complex biological matrices. Various methods are tailored to meet specific analytical challenges, such as resolving enantiomers or detecting trace amounts in metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Analysis

Gas chromatography-mass spectrometry (GC-MS) provides another robust platform for the metabolic analysis of pipecolic acid. ontosight.ai A key consideration for GC-MS analysis of polar molecules like amino acids is the need for derivatization to increase their volatility. research-solution.comrestek.com This process modifies the functional groups of the analyte, making it suitable for gas phase separation. research-solution.comyoutube.com

Several derivatization strategies have been developed for pipecolic acid. One common approach involves a two-step process where the carboxylic acid group is first derivatized, followed by the amino group. For example, the formation of a trimethylsilyl (B98337) (TMS) derivative of the carboxylic group can be achieved using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), followed by derivatization of the amino group with trifluoroacetic anhydride (B1165640) (TFA) using N-methyl-bis(trifluoroacetamide) (MBTFA). nih.gov Another method utilizes propyl chloroformate in a one-step derivatization procedure. nih.govnih.gov

Once derivatized, the sample is injected into the GC-MS system. The separation is typically performed on a capillary column, such as an HP-5MS column, with helium as the carrier gas. nih.gov The mass spectrometer is often operated in the selected ion monitoring (SIM) mode, which enhances the sensitivity and specificity of the analysis by monitoring only specific ions characteristic of the derivatized pipecolic acid. nih.govnih.gov

Table 2: Example of GC-MS Derivatization and Analysis Parameters for Pipecolic Acid

| Parameter | Value |

| Derivatization | |

| Reagent 1 | Propyl chloroformate nih.gov |

| Reagent 2 | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis(trifluoroacetamide) (MBTFA) nih.gov |

| Gas Chromatography | |

| Column | 30-m capillary HP-5MS nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Port Temperature | 240 °C nih.gov |

| Mass Spectrometry | |

| Mode | Selected Ion Monitoring (SIM) nih.govnih.gov |

| Quantifier Ions (Propyl chloroformate derivative) | 170 nih.gov |

| Specific Ions (TMSTFA derivative) | m/z 282, m/z 297 nih.gov |

Chiral Liquid Chromatography for Enantiomeric Resolution and Purity Assessment

Distinguishing between the D- and L-enantiomers of pipecolic acid is critical, as they can have different biological origins and activities. researchgate.net Chiral liquid chromatography is the primary technique for achieving this enantiomeric resolution and assessing the enantiomeric purity of samples. nih.govoup.comsigmaaldrich.com

This separation is accomplished by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of chiral columns are available for this purpose. For instance, a macrocyclic glycopeptide teicoplanin column has been successfully used for the direct enantioseparation of D- and L-pipecolic acid without the need for derivatization. nih.govoup.com Another option is the Astec® CHIROBIOTIC® T column. sigmaaldrich.comsigmaaldrich.com

The mobile phase composition and temperature are optimized to achieve the best separation. mdpi.com For example, a simple mobile phase of methanol (B129727) and water can be effective with a teicoplanin column. oup.com The detection can be performed using a standard UV detector or, for higher sensitivity and specificity, a mass spectrometer. nih.govoup.comsigmaaldrich.com Chiral LC-MS/MS methods provide a powerful tool for the stereoselective analysis of pipecolic acid in biological fluids. nih.govoup.com

Table 3: Example of Chiral HPLC Parameters for Pipecolic Acid Enantiomer Separation

| Parameter | Value |

| Chromatography | |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles sigmaaldrich.com |

| Mobile Phase | Water and Acetonitrile (50:50) sigmaaldrich.com |

| Flow Rate | 1 mL/min sigmaaldrich.com |

| Column Temperature | 25 °C sigmaaldrich.com |

| Detection | |

| Detector | UV, 220 nm sigmaaldrich.com |

| Retention Times (Teicoplanin Column) | |

| L-Pipecolic Acid | 7 min nih.govoup.com |

| D-Pipecolic Acid | 11.7 min nih.govoup.com |

Spectroscopic Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. hyphadiscovery.com It provides a wealth of information about the connectivity of atoms and their spatial relationships.

High-resolution NMR is particularly valuable for the structural elucidation of pipecolic acid derivatives. nih.gov By analyzing various NMR experiments, such as 1H NMR, 13C NMR, and two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved. researchgate.net

The chemical shifts and coupling constants observed in the NMR spectra provide detailed insights into the molecule's conformation. nih.gov For example, the analysis of coupling constants can help determine the dihedral angles between adjacent protons, which in turn reveals the preferred conformation of the six-membered piperidine (B6355638) ring (e.g., chair or half-chair). nih.gov This level of detail is crucial for understanding how modifications to the pipecolic acid scaffold influence its three-dimensional structure and, consequently, its biological activity. nih.gov

Table 4: Example of 1H NMR Data for DL-Pipecolic Acid Hydrochloride in D2O

| Assignment | Chemical Shift (ppm) |

| A | 3.967 |

| B | 3.467 |

| C | 3.063 |

| D | 2.29 |

| E | 1.91 |

| F | 1.766 |

| G | 1.65 |

| Data from ChemicalBook for DL-PIPECOLIC ACID HYDROCHLORIDE(5107-10-8). chemicalbook.com |

Conformational Analysis using NMR Parameters

In solution, the six-membered piperidine ring of pipecolinic acid is not planar but exists in a dynamic equilibrium between different conformations, primarily the chair and boat forms. The chair conformation is generally more stable. ¹H and ¹³C NMR spectroscopy are powerful tools to study this equilibrium.

The conformational preferences can be deduced from several NMR parameters:

Chemical Shifts (δ) : The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is determined by the ring's conformation. For instance, the chemical shift of the proton at C2 can indicate the orientation of the carboxylic acid group.

Coupling Constants (J) : The magnitude of the three-bond coupling constants (³J) between adjacent protons, particularly the H-C-C-H dihedral angles, can be related to the geometry of the ring through the Karplus equation. This allows for the determination of the predominant chair conformation and the axial or equatorial positions of the substituents.

Nuclear Overhauser Effect (NOE) : Through-space interactions detected by NOE experiments (e.g., NOESY) provide information about the proximity of protons, helping to confirm the spatial arrangement of atoms in the preferred conformation.

Studies on pipecolic acid and its derivatives have consistently shown a preference for a chair conformation with the carboxylic group in the equatorial position to minimize steric hindrance. nih.gov In aqueous solution, where it exists as a zwitterion, the chemical shifts are well-documented in databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB). nih.govbmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 3.57 | 61.72 |

| 3 | 1.65, 2.20 | 29.20 |

| 4 | 1.56, 1.87 | 24.49 |

| 5 | 1.64, 1.84 | 24.23 |

| 6 | 2.99, 3.40 | 46.30 |

| C=O | - | 175.0 (approx.) |

| Table 1: Representative ¹H and ¹³C NMR chemical shifts for L-pipecolic acid in D₂O, adapted from public spectral databases. nih.govhmdb.ca Note that DL-pipecolinic acid would show identical shifts as it is a racemic mixture. |

Solid-State NMR for Crystalline Forms

While solution NMR provides data on the dynamic average conformation, solid-state NMR (ssNMR) spectroscopy probes the molecular structure in the crystalline state. This technique is invaluable for characterizing different crystalline forms (polymorphs) and hydrates, as the NMR parameters are highly sensitive to the local environment, including intermolecular interactions like hydrogen bonding.

For DL-pipecolinic acid tetrahydrate, ssNMR could:

Differentiate between anhydrous and hydrated forms : The presence of water molecules and the specific hydrogen-bonding network in the tetrahydrate would result in distinct ¹³C and ¹⁵N chemical shifts compared to the anhydrous crystal.

Confirm the conformation in the solid state : ssNMR can determine the molecular conformation within the crystal lattice, which can then be compared to results from X-ray crystallography.

Provide insight into molecular packing : By analyzing intermolecular contacts, ssNMR can help to understand the supramolecular assembly of the crystal.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are standard for obtaining high-resolution spectra of solids. While specific ssNMR studies on this compound are not widely published, the methodology has been successfully applied to other crystalline amino acids and pharmaceuticals to elucidate their solid-state structures. nih.gov

Isotopic Enrichment NMR Studies

To enhance the sensitivity and simplify the analysis of NMR spectra, especially in complex systems or in the solid state, isotopic enrichment is often employed. This involves synthesizing the molecule with NMR-active isotopes like ¹³C or ¹⁵N in place of the naturally less abundant ¹²C and ¹⁴N.

For DL-pipecolinic acid, isotopic labeling would be beneficial for:

Unambiguous signal assignment : Specific labeling of one or more carbon or nitrogen positions allows for the clear identification of their corresponding signals in the NMR spectrum.

Detailed mechanistic and binding studies : Following the fate of labeled atoms during a chemical reaction or a binding event with a protein can provide detailed mechanistic insights.

Enhanced sensitivity in ssNMR : Isotopic enrichment can significantly boost the signal-to-noise ratio in solid-state NMR experiments, which is often necessary for detecting signals from low-abundance species or for performing more complex multi-dimensional experiments.

X-ray Crystallography for Crystalline Structure Determination

A crystal structure for anhydrous DL-pipecolinic acid (also known as DL-homoproline) has been determined and is available in the Crystallography Open Database (COD). crystallography.netnih.govcrystallography.net This structure provides a foundational understanding of the molecule's solid-state conformation, though it must be noted that the tetrahydrate form would exhibit a different crystal packing due to the inclusion of water molecules.

| Parameter | Value (for anhydrous DL-pipecolinic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.148 |

| b (Å) | 5.822 |

| c (Å) | 10.813 |

| β (°) | 110.39 |

| Volume (ų) | 657.8 |

| Table 2: Crystallographic data for anhydrous DL-pipecolinic acid. crystallography.net |

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

In the crystalline state, molecules are held together by a network of intermolecular forces, with hydrogen bonds being particularly important for polar molecules like amino acids. mdpi.com The crystal structure of anhydrous DL-pipecolinic acid reveals that the molecules exist as zwitterions (H₂N⁺-C₅H₉-COO⁻).

The primary hydrogen bonds in the anhydrous form are between the ammonium (B1175870) group (N-H) of one molecule and the carboxylate group (C=O) of a neighboring molecule, forming chains and layers. crystallography.net

For This compound , the four water molecules per formula unit would play a crucial role in the supramolecular assembly. These water molecules would be integral to the crystal lattice, forming an extensive hydrogen-bonding network that links the pipecolinic acid zwitterions to each other. researchgate.netrigaku.com The water molecules can act as both hydrogen bond donors and acceptors, creating a more complex and potentially more stable three-dimensional structure. This is a common feature in hydrated crystals of organic molecules. mdpi.comrsc.org

Conformational Preferences in Solid State

The X-ray structure of anhydrous DL-pipecolinic acid confirms that the piperidine ring adopts a chair conformation . crystallography.net This is the most stable conformation, minimizing both angular and torsional strain. The carboxylate group is found in the equatorial position , which is sterically more favorable than the axial position. This solid-state conformation is consistent with the preferred conformation predicted by solution NMR studies. The precise bond lengths and angles determined by crystallography provide a static, high-resolution picture of the molecule's geometry in the crystal.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Protein Binding

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is a powerful technique for studying the secondary structure of proteins and the conformation of chiral small molecules. nih.gov

However, CD spectroscopy becomes highly relevant when studying the interaction of the individual enantiomers with a chiral environment, such as a protein binding site. researchgate.netmdpi.com If DL-pipecolinic acid is introduced to a protein, the protein will likely bind one enantiomer preferentially. This interaction can result in an induced CD (ICD) spectrum . An ICD signal can arise if the bound pipecolinic acid molecule is forced into a specific, rigid chiral conformation upon binding. nih.gov

Therefore, while CD cannot be used on the bulk this compound, it is an essential tool for:

Determining which enantiomer (D or L) binds to a specific protein or enzyme.

Quantifying the binding affinity.

Probing the conformational changes in the protein upon ligand binding. nih.gov

For example, studies on the enzymatic hydroxylation of L-pipecolic acid have used protein engineering and X-ray crystallography to understand how the L-enantiomer is specifically recognized and oriented within the enzyme's active site. nih.govresearchgate.net CD spectroscopy would be a complementary technique in such studies to analyze the binding interactions in solution.

Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system, a field known as metabolic flux analysis. researchgate.net For pipecolinic acid, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are employed to track its synthesis, degradation, and incorporation into other biomolecules.

The principle involves introducing an isotopically labeled version of pipecolic acid (or its precursor, lysine) into a biological system, such as cell culture or a whole organism. The labeled atoms act as tracers. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution of the isotope label in various metabolites can be tracked over time. This provides quantitative information about the flow of atoms through metabolic pathways.

Key applications of isotopic labeling for pipecolinic acid research include:

Pathway Elucidation: Confirming the biosynthetic and catabolic pathways of pipecolic acid. For instance, by feeding an organism ¹³C-labeled lysine (B10760008), researchers can track the appearance of the ¹³C label in pipecolinic acid, confirming it as a downstream metabolite.

Metabolic Flux Quantification: Measuring the rate of synthesis and breakdown of pipecolic acid. Stable isotope dilution analysis, using a known amount of a heavy-isotope labeled internal standard like [²H₁₁]pipecolinic acid, allows for precise quantification of endogenous pipecolic acid levels in biological fluids.

Identifying Metabolic Branch Points: Determining how pipecolinic acid metabolism is integrated with other pathways, such as central carbon metabolism.

Commercially available isotopically labeled pipecolic acid, such as Pipecolic acid (¹³C₆, ⁹⁸%; ¹⁵N, ⁹⁸%), facilitates these studies in metabolomics and metabolism research. These labeled compounds are essential for accurate quantification and for tracing the metabolic contributions of both the carbon skeleton and the nitrogen atom of pipecolinic acid.

Metabolomics Approaches in Experimental Biological Systems (non-clinical)

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In non-clinical experimental systems, metabolomics is used to understand the physiological or pathological roles of metabolites like pipecolinic acid.

A primary goal of metabolomics is to quantify the changes in metabolite concentrations in response to a stimulus, genetic modification, or disease state. For DL-pipecolinic acid, this involves its precise measurement in complex biological samples. The most common analytical platforms for this purpose are mass spectrometry-based methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

A notable example of quantitative metabolite profiling is seen in a study on esophageal squamous cell carcinoma (ESCC). wikipedia.org Using a GC-time-of-flight MS (GC-TOFMS) platform, researchers profiled the serum metabolome of ESCC patients and compared it to healthy controls. wikipedia.org This untargeted approach identified a panel of differential metabolites, with pipecolic acid being one of the significantly altered compounds. wikipedia.org

Table 2: Research Findings on Quantitative Profiling of Pipecolic Acid

| Finding | Analytical Technique | Biological System | Reference |

| Serum levels of pipecolic acid were significantly elevated in preoperative ESCC patients. | GC-TOFMS | Human serum (non-clinical aspect of study) | wikipedia.org |

| Pipecolic acid concentration increased progressively in mouse sera from normal to dysplasia to cancer. | GC-TOFMS | Carcinogen-induced mouse model of ESCC | wikipedia.org |

| A simplified method for pipecolic acid quantification in plant tissues was developed. | GC-MS | Arabidopsis thaliana leaf tissue | nih.gov |

These quantitative studies are crucial for identifying potential biomarkers and for generating hypotheses about the role of specific metabolites in biological processes. The findings in the ESCC study, for instance, highlighted pipecolic acid as a potential biomarker for tumorigenesis. wikipedia.org

Beyond mere quantification, metabolomic data can be used to map the activity of metabolic pathways. By observing coordinated changes in the levels of multiple metabolites within a known pathway, researchers can infer alterations in pathway flux.

In the context of DL-pipecolinic acid, its metabolic network is primarily linked to lysine metabolism. ymdb.ca Pipecolic acid is a catabolite of lysine. nih.gov Metabolomic studies that measure both lysine and pipecolic acid, along with other related metabolites, can provide insights into the regulation of this pathway.

The aforementioned study on ESCC also provides an example of pathway mapping. wikipedia.org After identifying pipecolic acid as a significantly upregulated metabolite, the researchers investigated its functional role. They found that pipecolic acid could protect ESCC cells from oxidative stress-induced DNA damage and cell proliferation arrest. wikipedia.org This functional validation, prompted by the metabolomic finding, helps to place pipecolic acid within the broader context of cancer cell metabolism and stress response pathways. By linking the quantitative change in a metabolite to a specific cellular function, a more complete picture of its role in the biological system is achieved.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of the pipecolinic acid molecule.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of pipecolinic acid is complex due to the flexibility of the six-membered piperidine (B6355638) ring. Gas-phase studies combining laser ablation with Fourier transform microwave spectroscopy have explored this landscape, revealing that the molecule can adopt multiple stable conformations. nih.govresearchgate.net Theoretical calculations have identified as many as nine different conformers, whose stability is dictated by a delicate balance of intramolecular hydrogen bonds between the carboxylic acid and the amino groups. nih.govresearchgate.net

The piperidine ring in pipecolinic acid typically adopts a chair conformation, with the carboxylic group occupying either an equatorial or axial position. researchgate.net The relative energies of these conformers are mapped onto a potential energy surface, which helps in identifying the most stable, low-energy structures. rsc.orgunimi.itmit.edu The presence of different types of intramolecular hydrogen bonds (Type I, II, and III) further diversifies the conformational possibilities, a notable difference compared to its five-membered ring analog, proline. nih.gov The increased steric hindrance from the larger ring in pipecolinic acid allows for the observation of Type III conformers, which are not typically seen in other nonpolar amino acids. nih.gov

Table 1: Predicted Low-Energy Conformers of Pipecolinic Acid This table is a representative summary based on findings from conformational studies. Specific energy values can vary based on the computational method.

| Conformer Type | Piperidine Ring Conformation | Carboxylic Group Position | Key Intramolecular Interaction | Relative Stability |

|---|---|---|---|---|

| I | Chair | Equatorial | N-H···O=C | High |

| II | Chair | Axial | N-H···O-H | Moderate |

| III | Chair | Equatorial | O-H···N | Moderate to High |

| IV | Twist-Boat | Varies | Varies | Low |

Electronic Structure and Reactivity Predictions

The electronic properties of pipecolinic acid have been investigated using DFT and other quantum chemical methods. researchgate.net These studies involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. frontiersin.org

Molecular Electrostatic Potential (MEP) maps are also generated to identify the electron-rich and electron-deficient regions of the molecule. researchgate.net These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, the oxygen atoms of the carboxyl group typically represent the most negative (electron-rich) potential, while the hydrogen atom of the amine group shows a positive (electron-deficient) potential. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, are calculated from the HOMO and LUMO energies to provide quantitative measures of the molecule's reactivity. pensoft.net

Modeling of Hydrogen Bonding and Intermolecular Interactions

In the solid state, and particularly in its tetrahydrate form, DL-Pipecolinic acid engages in a complex network of intermolecular hydrogen bonds. These interactions involve the carboxylic acid and amine groups of the pipecolinic acid molecule and the surrounding water molecules. researchgate.net Computational models are used to simulate these hydrogen-bonding patterns, providing details on bond distances and angles. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful technique used to study these interactions in detail. mdpi.commaterialsciencejournal.org It allows for the quantification of the stabilization energy associated with the charge transfer between a filled (donor) lone pair orbital and an empty (acceptor) anti-bonding orbital, which is the essence of a hydrogen bond. frontiersin.org For pipecolinic acid, NBO analysis can reveal the strength of hyperconjugative interactions that contribute to the stability of certain conformers and the intermolecular hydrogen bonds with water molecules in the hydrated crystal structure. researchgate.netmaterialsciencejournal.org Studies on related systems show that the interaction energies of N-H···O and O-H···O hydrogen bonds can be quantified, revealing the strength and nature of the bonding network. frontiersin.org In complexes with host molecules, C-H···π interactions have also been identified as significant stabilizing forces. researchgate.netresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on the behavior of DL-Pipecolinic acid, especially in a biological context.

Molecular Docking Studies for Enzyme-Ligand and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or an enzyme. pensoft.netresearchgate.net Derivatives of pipecolinic acid have been the subject of numerous docking studies to investigate their potential as inhibitors of various biological targets. pensoft.netresearchgate.netnih.gov These studies place the ligand into the binding site of a protein and calculate a docking score, which estimates the binding affinity. nih.gov

For example, the pipecolyl moiety is a key component of immunosuppressant drugs like FK506 and rapamycin (B549165), and it serves as a substrate mimic in the active sites of FK506-binding proteins (FKBPs). acs.orgacs.org Docking studies help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the pipecolinic acid core and the amino acid residues in the protein's active site. researchgate.netacs.org The results of these simulations are crucial for structure-activity relationship (SAR) studies and for the rational design of new, more potent inhibitors. nih.gov

Table 2: Representative Molecular Docking Data for Pipecolinic Acid Derivatives This table presents hypothetical yet representative data based on typical findings in molecular docking studies of similar compounds.

| Target Protein | Ligand (Pipecolinic Acid Derivative) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions |

|---|---|---|---|---|

| FKBP12 | Analog 1 | -8.5 | Tyr26, Phe36, Trp59 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase | Analog 2 | -9.8 | Asp73, Gly77, Arg136 | Hydrogen Bond, Pi-Pi Stacking |

| Thrombin | Analog 3 | -7.9 | Gly216, Trp215 | Hydrophobic, van der Waals |

| G-Protein-Coupled Receptor | Analog 4 | -9.2 | Ser192, Phe289 | Hydrogen Bond, Cation-π |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Mechanisms

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecular systems. researchgate.netresearchgate.net For DL-Pipecolinic acid and its derivatives, MD simulations can track the conformational changes of the molecule in solution or when bound to a protein. pensoft.netresearchgate.net These simulations provide insights into the stability of the ligand-protein complex over time and can reveal the detailed mechanism of binding and unbinding events. acs.org

MD simulations have been employed to confirm the stability of complexes formed between pipecolinic acid-containing ligands and their target enzymes. researchgate.net By simulating the system for nanoseconds or longer, researchers can observe the flexibility of the ligand and the protein, the role of water molecules in the binding interface, and the persistence of key hydrogen bonds and other interactions identified in docking studies. acs.orgresearchgate.net This detailed dynamic information is invaluable for understanding the structural and energetic basis of molecular recognition. acs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. In the context of DL-pipecolinic acid and its analogs, SAR investigations have provided insights into the molecular features required for interaction with and modulation of various enzymes and proteins. These studies, by systematically altering the molecular structure and observing the resulting changes in activity, help to elucidate the underlying mechanisms of action, independent of pharmacological optimization.

Research into bradykinin (B550075) analogues containing proline-like amino acids, including pipecolic acid, has offered some of the earliest insights into the SAR of this compound. nih.gov These studies suggest that the conformation and size of the imino acid ring are critical for biological activity. For instance, the substitution of proline with pipecolic acid (homoproline) in bradykinin analogues leads to distinct effects on smooth muscle contraction, highlighting the sensitivity of the biological target to the six-membered ring of pipecolic acid compared to the five-membered ring of proline. nih.gov

More recent SAR studies have focused on derivatives of molecules where a pipecolic acid moiety or a related piperidine structure is a key component. For example, in the study of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus, a quantitative structure-activity relationship (QSAR) model was developed. nih.gov This model revealed that the inhibitory activity is influenced by descriptors such as the partial negative surface area and the molecular shadow in the XZ plane. nih.gov Such findings, while focused on a larger molecule containing a piperidine ring, provide valuable data on how the spatial and electronic properties of the piperidine scaffold, central to pipecolic acid, can govern interactions with protein binding sites.

Furthermore, investigations into synthetic ginkgolic acid analogs, which are structurally distinct but whose activity is modulated by substitutions that can be conceptually related to the features of pipecolic acid, have shown that the length and nature of an alkyl or alkoxy chain substituent are critical for enzyme inhibition. mdpi.com Specifically, the inhibition of protein tyrosine phosphatase PTPN9 was found to be sensitive to these structural modifications. mdpi.com While not directly studying pipecolic acid, these studies underscore a common principle in SAR: the geometry and electronic nature of substituents on a core scaffold dictate the potency and specificity of interaction with a biological target.

The following table summarizes key findings from SAR studies on pipecolic acid and related structures, focusing on the relationship between structural modifications and mechanistic insights.

Predictive Modeling of Biochemical Pathways and Enzyme Functional Landscapes

Predictive modeling in computational chemistry allows for the simulation and analysis of complex biological systems, such as biochemical pathways and the functional landscapes of enzymes. These models can forecast how the concentration of metabolites like pipecolic acid might change under different conditions and how enzymes involved in its metabolism will function and interact with substrates and inhibitors.

The biosynthesis and degradation of pipecolic acid are integral parts of lysine (B10760008) metabolism. researchgate.nethmdb.ca In plants, L-pipecolic acid is a key signaling molecule for systemic acquired resistance (SAR), a plant-wide immune response. nih.govnih.gov Its biosynthesis involves the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT4 (SARD4). nih.govresearchgate.net In microorganisms, L-pipecolic acid is a precursor for many secondary metabolites and is often synthesized from L-lysine by lysine cyclodeaminase (LCD). nih.govresearchgate.net

Computational models have been instrumental in elucidating the mechanisms of these enzymes. For instance, studies on lysine cyclodeaminase from Streptomyces pristinaespiralis have combined crystallography with computational methods to reveal the enzyme's functional details. nih.gov These models have shown a "gate-keeper" function for NAD+, which controls the binding and entry of the lysine substrate. nih.gov Molecular dynamics simulations have further detailed a substrate delivery tunnel within the enzyme, providing a predictive map of how the substrate moves to the active site. nih.gov

Transcriptomic and metabolomic studies have provided large datasets that can be used to build and validate predictive models of biochemical networks. For example, after treating hepatocytes with pipecolic acid, RNA-Seq analysis identified significant changes in gene expression related to various signaling pathways, including lipid and carbohydrate metabolism. nih.gov Such data can be integrated into in silico models of biochemical pathways to predict the systemic effects of pipecolic acid. researchgate.net These models can simulate the dynamics of the network, predicting how perturbations, such as an increase in pipecolic acid concentration, will affect other metabolites and cellular processes. researchgate.netnih.gov

The concept of an enzyme's functional landscape describes the relationship between its sequence, structure, and catalytic function. Predictive modeling of these landscapes can help to understand how an enzyme has evolved and how it might be engineered. While specific predictive models for the entire functional landscape of enzymes in the DL-pipecolinic acid pathway are still an emerging area, the foundational work has been laid. By combining structural data of enzymes like lysine cyclodeaminase with kinetic data and sequence information from different organisms, it is possible to construct models that predict the substrate specificity and catalytic efficiency of related enzymes.

The following table summarizes the key enzymes in the pipecolic acid biochemical pathway and the insights gained from computational and predictive modeling.

Emerging Research Avenues and Future Directions

Discovery and Characterization of Novel Biosynthetic and Metabolic Enzymes

The biosynthesis of pipecolinic acid is a complex process with multiple routes, primarily originating from the amino acid L-lysine. oup.comnih.gov Researchers are actively seeking to identify and characterize new enzymes involved in these pathways across various organisms, including bacteria, fungi, and plants. oup.comnih.gov Understanding these enzymes is crucial, as they can be harnessed for biotechnological applications.